molecular formula C13H15ClF3NO B2589471 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197056-61-2

6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No.: B2589471
CAS No.: 2197056-61-2
M. Wt: 293.71
InChI Key: GFUHWFDOJUDKOR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure, which includes an indole moiety fused with an oxane ring. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields of research, including medicinal chemistry and material science.

Properties

IUPAC Name

6-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)9-1-2-10-11(7-9)17-8-12(10)3-5-18-6-4-12;/h1-2,7,17H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUHWFDOJUDKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC(=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the indole precursor, which is then subjected to spirocyclization. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput screening for reaction conditions can be employed. The use of catalysts and green chemistry principles is also considered to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), organolithium reagents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.

Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, which require specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-pyran] hydrochloride
  • 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-thiane] hydrochloride

Comparison: Compared to similar compounds, 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is unique due to its oxane ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound for research and industrial applications.

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